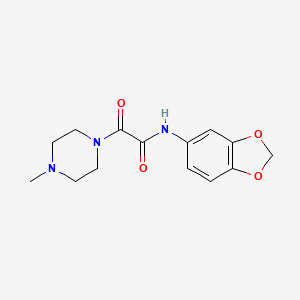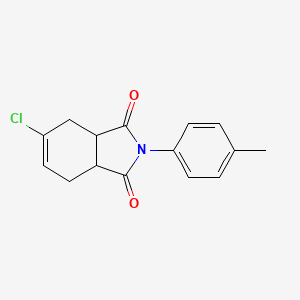![molecular formula C28H14N2O B5029277 7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)
7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one, also known as BFIM, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in drug development. This compound belongs to the class of polycyclic aromatic hydrocarbons and has a unique structure that makes it a promising candidate for various biomedical applications.
Wirkmechanismus
7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one exerts its biological effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and protein kinase C.
Biochemical and Physiological Effects:
7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune responses, and the regulation of cell signaling pathways. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one is its unique structure, which makes it a promising candidate for various biomedical applications. However, its synthesis can be challenging, and it may not be readily available for use in lab experiments. Additionally, more research is needed to fully understand its pharmacological properties and potential side effects.
Zukünftige Richtungen
For research may include investigating its effects on different types of cancer cells, exploring its potential as an anti-inflammatory agent, and further elucidating its mechanism of action. Additionally, more studies are needed to determine the optimal dosage and administration routes for 7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one in various applications.
Synthesemethoden
The synthesis of 7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one can be achieved through several methods, including the Pictet-Spengler reaction, Suzuki coupling, and Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde with a tryptamine derivative, followed by cyclization to form the desired product. The Suzuki coupling method involves the reaction of a boronic acid with an aryl halide, while the Friedlander synthesis involves the condensation of an aromatic amine with a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. Studies have also shown that 7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
3,15-diazaoctacyclo[16.10.1.15,9.02,16.03,14.019,24.025,29.013,30]triaconta-1(28),2(16),5,7,9(30),10,12,14,17,19,21,23,25(29),26-tetradecaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O/c31-28-21-13-4-7-15-6-3-12-20(24(15)21)27-29-23-14-22-17-9-2-1-8-16(17)18-10-5-11-19(25(18)22)26(23)30(27)28/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDAWPHBGRLNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC5=C(C4=CC=C3)N6C(=N5)C7=CC=CC8=C7C(=CC=C8)C6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5029199.png)
![ethyl 7-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5029211.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5029223.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5029227.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)


![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)